H-PRO-LEU-GLY-GLY-OH

Descripción general

Descripción

The compound H-PRO-LEU-GLY-GLY-OH is a tetrapeptide consisting of the amino acids proline, leucine, glycine, and glycine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-PRO-LEU-GLY-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The following steps involve the sequential addition of protected amino acids (glycine, leucine, and proline) to the growing peptide chain. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide bond formation is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) .

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

H-PRO-LEU-GLY-GLY-OH: can undergo various chemical reactions, including:

Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide with different properties.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.

Substitution: Achieved through the use of specific coupling reagents and protecting groups during peptide synthesis.

Major Products Formed

Hydrolysis: Produces individual amino acids (proline, leucine, glycine).

Oxidation: Produces hydroxyproline-containing peptides.

Substitution: Produces peptide analogs with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of H-PRO-LEU-GLY-GLY-OH is in peptide synthesis. It serves as a building block for more complex peptides and proteins. The synthesis often utilizes solid-phase peptide synthesis (SPPS) techniques, where this compound can be coupled with other amino acids to form larger peptides .

Modulation of Receptor Activity

Studies have demonstrated that peptides with similar structures can act as positive allosteric modulators for dopamine receptors. For instance, the endogenous neuropeptide l-prolyl-l-leucyl-glycinamide (PLG) enhances dopamine receptor activity. Given the presence of proline and leucine in this compound, it may similarly influence receptor dynamics .

Application in Drug Development

A notable example is the use of peptide sequences in drug formulations targeting neurological disorders. Research has shown that modifications in peptide structures can significantly alter their pharmacological properties, suggesting that this compound could be explored for developing new therapeutic agents targeting dopamine pathways .

Use in Bioconjugation

This compound can also be employed in bioconjugation processes where peptides are linked to other biomolecules for targeted delivery systems in drug development. This application is particularly relevant in creating targeted therapies for cancer and other diseases where precise delivery of therapeutics is crucial .

Comparison of Peptide Structures and Activities

Mecanismo De Acción

The mechanism of action of H-PRO-LEU-GLY-GLY-OH depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a substrate for proteolytic enzymes, leading to the release of bioactive peptides that can modulate cellular functions .

Comparación Con Compuestos Similares

H-PRO-LEU-GLY-GLY-OH: can be compared with other similar peptides, such as:

H-GLY-GLY-LEU-PRO-OH: A tetrapeptide with a different sequence that may exhibit different biological activities and stability.

H-LEU-GLY-GLY-PRO-OH:

The uniqueness of This compound lies in its specific amino acid sequence, which determines its structure, stability, and interactions with other molecules .

Actividad Biológica

H-PRO-LEU-GLY-GLY-OH, a peptide composed of proline (Pro), leucine (Leu), glycine (Gly), and another glycine, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

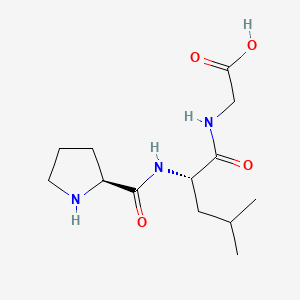

Structure and Composition

The structure of this compound can be represented as follows:

This peptide sequence is notable for its specific arrangement of amino acids, which contributes to its biological functions. The presence of proline is particularly important as it can influence the conformation of peptides and proteins.

Antioxidant Properties

Research has shown that peptides containing leucine and proline can exhibit significant antioxidant activity. A study indicated that sequences rich in leucine, such as those derived from collagen, demonstrate enhanced radical scavenging abilities due to their hydrophobic nature and structural flexibility provided by glycine and proline residues . The antioxidant capacity is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Modulation of Dopamine Receptors

This compound has been investigated for its role as a modulator of dopamine receptors. Specifically, analogues of the peptide have shown positive allosteric modulation at dopamine D2 receptors. For instance, Pro-Leu-Gly-NH2 (PLG), a closely related compound, enhanced the binding affinity of dopamine receptor agonists, suggesting that this compound may similarly influence dopaminergic signaling pathways . This modulation could have implications for treating conditions like schizophrenia or Parkinson's disease.

Synthesis and Evaluation

A series of studies synthesized various analogues of Pro-Leu-Gly-NH2 to assess their biological activities. Among these, certain analogues demonstrated enhanced binding to dopamine receptors, indicating that modifications in amino acid composition can significantly impact biological function .

Comparative Analysis

A comparative analysis was conducted on the antioxidant activities of peptides derived from different sources. The results highlighted that peptides with a higher proportion of leucine showed superior antioxidant capabilities compared to those with different amino acid compositions. This finding underscores the importance of specific amino acids in determining the biological efficacy of peptides .

Data Tables

Propiedades

IUPAC Name |

2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4/c1-8(2)6-10(12(19)15-7-11(17)18)16-13(20)9-4-3-5-14-9/h8-10,14H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGIMYRVJJEIIM-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955293 | |

| Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33676-42-5 | |

| Record name | Prolyl-leucyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.